REACTION_CXSMILES
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[Br:1]Br.[O:3]=[C:4]1[C:9]([C:10]#[N:11])=[CH:8][CH:7]=[CH:6][NH:5]1>C(O)(=O)C>[Br:1][C:7]1[CH:8]=[C:9]([C:10]#[N:11])[C:4](=[O:3])[NH:5][CH:6]=1
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Name
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|
Quantity
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29 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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34 g
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Type
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reactant
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Smiles
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O=C1NC=CC=C1C#N
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 14 hours the reaction mixture was concentrated in vacuo
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Duration
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14 h
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Name
|
|
Type
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product
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Smiles
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BrC=1C=C(C(NC1)=O)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |